5-Bromo-2-hydroxybenzohydrazide

説明

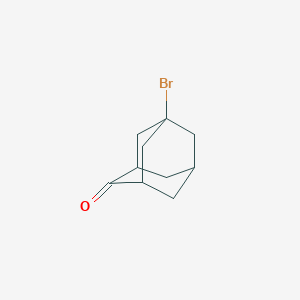

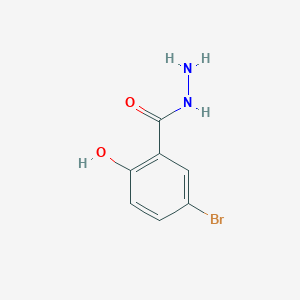

5-Bromo-2-hydroxybenzohydrazide is a chemical compound that has been the subject of various studies due to its potential biological activities and applications in material science. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring, which is further connected to a hydrazide functional group.

Synthesis Analysis

The synthesis of derivatives of this compound has been reported through condensation reactions. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized and their structures were confirmed using spectral data such as 1H NMR and 13C NMR . Another study reported the synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide, characterized by various spectroscopic techniques including IR, 1H & 13C NMR, and ESI-MS .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using single-crystal X-ray diffraction analysis. The studies have provided detailed insights into the geometry, vibrational frequencies, and molecular interactions of these compounds . Hirshfeld surface analysis and DFT calculations have also been employed to understand the molecular electrostatic potential and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various chemical reactions. For example, the dibutyltin(IV) complex of 1,5-bis(5-bromo-2-hydroxybenzylidene)thiocarbohydrazide was synthesized through a reaction with dibutyltin oxide . Schiff bases have also been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with appropriate hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. These compounds exhibit a range of biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects against bacteria and fungi . The optical properties, such as absorption and emission characteristics, have been investigated, revealing potential applications in nonlinear optics . Thermal stability has been assessed using thermo gravimetric and differential thermal analysis . The antimicrobial activities of these compounds have been evaluated, showing significant effects against various microorganisms .

科学的研究の応用

Antibacterial Properties

The synthesis of complexes involving 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide has demonstrated notable antibacterial activities. Specifically, a nickel(II) complex synthesized from this compound showed higher antibacterial activity compared to the ligand alone, indicating its potential in developing antibacterial agents W. Yu-jie, 2011.

Antiproliferative Agents

5-Bromo-2-hydroxybenzohydrazide has been utilized to synthesize a range of compounds, including mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, which have shown promising antiproliferative effects. These complexes were specifically potent against ovarian and colorectal carcinoma cells, suggesting their potential use as cancer therapeutic agents Manas Sutradhar et al., 2017.

Synthesis of New Compounds

The substance has been involved in the synthesis of new compounds, for instance, 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide. These newly synthesized compounds have been confirmed through various spectral data and hold potential for various applications in chemical research Nguyen Van Thin et al., 2019.

Biological Activity

Hydrazones derived from this compound have been studied for their biological activity. In particular, studies have shown that these hydrazones have activity against cathepsin E and elastase of human neutrophils, indicating their potential use in treating inflammatory conditions O. Nurkenov et al., 2017.

Safety and Hazards

The safety data sheet for 5-Bromo-2-hydroxybenzohydrazide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Target of Action

The primary targets of 5-Bromo-2-hydroxybenzohydrazide are cathepsin E and elastase in human neutrophils . These enzymes play crucial roles in the immune response, with cathepsin E involved in antigen processing and presentation, and elastase in the degradation of extracellular matrix proteins .

Mode of Action

This compound interacts with its targets through the formation of a hydrogen bond with a solvating ethanol molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving cathepsin E and elastase. By modulating the activity of these enzymes, the compound can influence immune response pathways, particularly those related to inflammation and tissue remodeling .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of cathepsin E and elastase activity. By inhibiting these enzymes, the compound can potentially alter immune responses, reduce inflammation, and affect tissue remodeling processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stable at room temperature but may undergo unstable reactions at high temperatures or when in contact with strong oxidizing agents . Additionally, its solubility and therefore bioavailability can be influenced by the polarity of the solvent, with better solubility observed in non-polar solvents .

特性

IUPAC Name |

5-bromo-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWQFLVYMVLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325383 | |

| Record name | 5-bromo-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39635-10-4 | |

| Record name | 39635-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)